
Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- is a complex organic compound featuring a methanone group attached to a phenyl ring substituted with a 4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by its functionalization and subsequent attachment to the phenyl methanone moiety. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The amino group and other substituents on the pyrrole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- can be compared with other similar compounds, such as:
- Methanone, (4-aminophenyl)phenyl-
- Methanone, [4-(dimethylamino)phenyl]phenyl-
- Pyrrole derivatives with similar substitution patterns
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity, biological activity, and potential applications
Propiedades
Número CAS |
61151-68-6 |
|---|---|
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
(4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H16N2O/c1-3-11-13(15)12(9(2)16-11)14(17)10-7-5-4-6-8-10/h4-8,16H,3,15H2,1-2H3 |
Clave InChI |
RGHTZCWEZZAMSD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(N1)C)C(=O)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


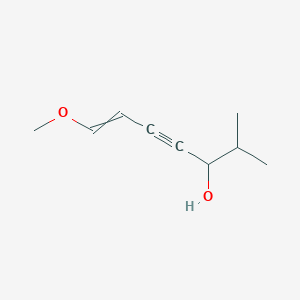
![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)
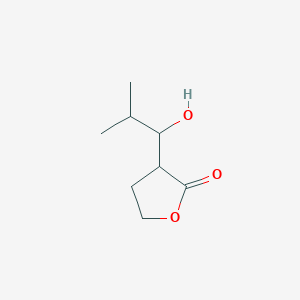
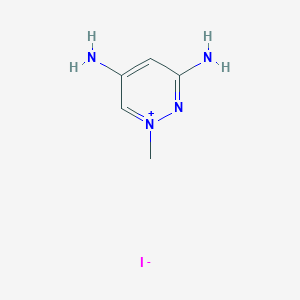
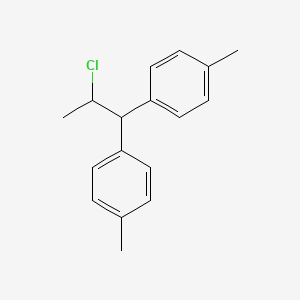
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)
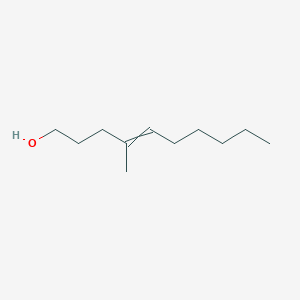
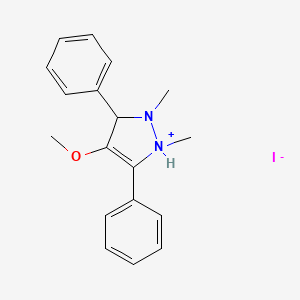
![Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B14603433.png)
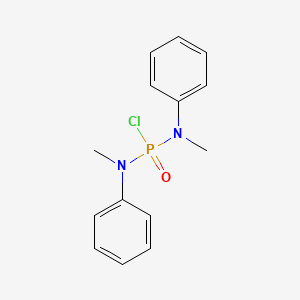
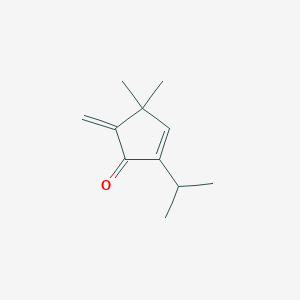

![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)

